molecular formula C9H11N5O B2557644 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide CAS No. 1094521-64-8

5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide

Cat. No. B2557644
CAS RN: 1094521-64-8
M. Wt: 205.221
InChI Key: NAMHENOLAKDUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

  • Reduction Reactions : For instance, the reduction of its ester derivative could yield interesting products, as demonstrated in recent studies .

Scientific Research Applications

Antimicrobial Activity and RNA Polymerase Inhibitors

5,7-Dimethylpyrazolo[1,5-a]pyrimidine derivatives have shown significant antimicrobial activity. These compounds have been synthesized and tested against various strains of bacteria and fungi. One such compound demonstrated potent activity as an RNA polymerase inhibitor, suggesting its potential use in treating bacterial infections (Abdallah & Elgemeie, 2022).

Crystal Structure and Hydrogen Bonding

The crystal structure and hydrogen bonding patterns of certain pyrazolo[1,5-a]pyrimidines, closely related to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide, have been studied. These studies provide insights into the molecular configurations and interactions which are crucial for understanding their chemical properties and potential applications in various fields (Portilla et al., 2006).

Synthesis of Functionally Substituted Derivatives

The reactivity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine with various nucleophiles has been explored, offering access to a range of functionally substituted derivatives. This opens up possibilities for creating a diverse library of compounds with potential applications in different scientific fields (Shkineva et al., 2019).

Potential in Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research suggests the potential use of these compounds in neuroinflammation imaging using positron emission tomography (PET), which could significantly contribute to the diagnosis and treatment of neuroinflammatory diseases (Damont et al., 2015).

Safety and Hazards

  • Safety Data : Refer to the Material Safety Data Sheet (MSDS) for handling precautions, storage, and disposal guidelines .

properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-3-6(2)14-8(12-5)7(4-11-14)9(15)13-10/h3-4H,10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMHENOLAKDUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.